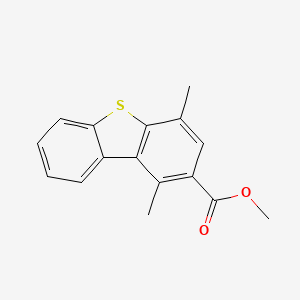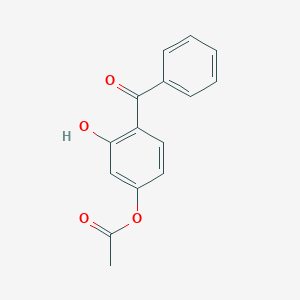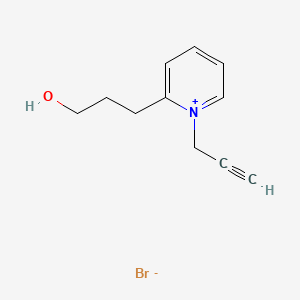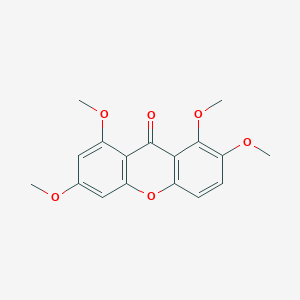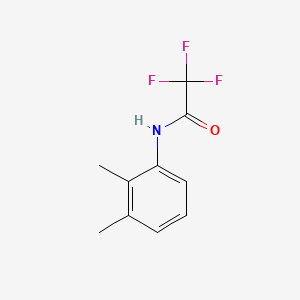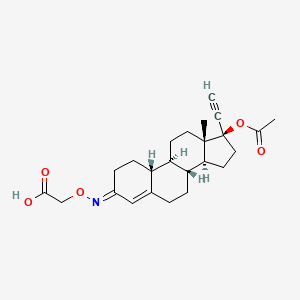
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime is a synthetic derivative of the hormone testosterone. This compound is an oxime O-ether formed from testosterone and (aminooxy)acetic acid. It is functionally related to testosterone and has been utilized in various scientific research applications, particularly in biochemical and physiological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime involves the reaction of testosterone with (aminooxy)acetic acid. The reaction typically proceeds under mild conditions without the need for special reagents or catalysts . The overall yield of the reaction is generally high, and the product can be purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime has a wide range of scientific research applications:
Chemistry: Used in the development of enzyme immunoassays for testosterone.
Biology: Studied for its potential as a serotonin reuptake transporter inhibitor.
Medicine: Investigated for its role in hormonal analysis and the development of biosensors for detecting testosterone in water samples.
Industry: Utilized in the synthesis of derivatives for various biochemical assays.
Wirkmechanismus
The mechanism of action of 3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin transporter proteins, inhibiting their function and potentially modulating serotonin levels in the brain . This interaction is thought to be mediated through the oxime group, which forms stable complexes with the transporter proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone 3-(O-carboxymethyl)oxime: A similar compound with comparable biochemical properties.
Progesterone 3-(O-carboxymethyl)oxime: Another oxime derivative with distinct hormonal activity.
Aldosterone 3-(O-carboxymethyl)oxime: Used in pharmaceutical testing and research.
Uniqueness
3-(o-Carboxymethyl)-17beta-acetoxy-17alpha-ethynyl-19-norandrost-4-en-3-one oxime is unique due to its specific structural modifications, which enhance its binding affinity to serotonin transporter proteins. This makes it a valuable tool in the study of serotonin-related pathways and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
22234-07-7 |
|---|---|
Molekularformel |
C24H31NO5 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-[(E)-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C24H31NO5/c1-4-24(30-15(2)26)12-10-21-20-7-5-16-13-17(25-29-14-22(27)28)6-8-18(16)19(20)9-11-23(21,24)3/h1,13,18-21H,5-12,14H2,2-3H3,(H,27,28)/b25-17+/t18-,19+,20+,21-,23-,24-/m0/s1 |
InChI-Schlüssel |
UGBQCHJALCNFAS-XNXDXQLWSA-N |
Isomerische SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/OCC(=O)O)/CC[C@H]34)C)C#C |
Kanonische SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)O)CCC34)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


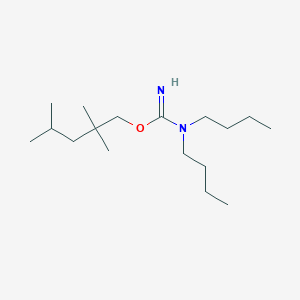
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
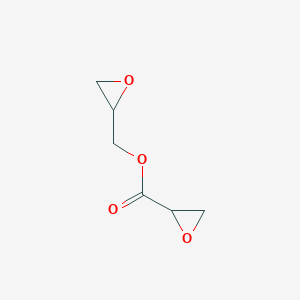
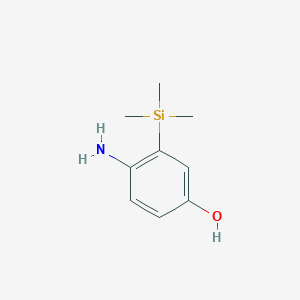
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
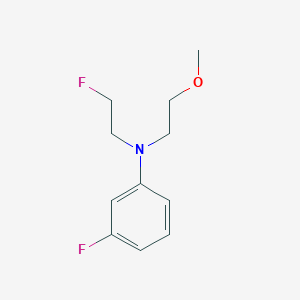
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)

